(2S,3R)-3,4-dimethyl-2-phenylmorpholine
Description
(2S,3R)-3,4-Dimethyl-2-phenylmorpholine is a stereoisomer of the morpholine class, characterized by a six-membered morpholine ring substituted with methyl groups at positions 3 and 4 and a phenyl group at position 2. Its stereochemistry (2S,3R) distinguishes it from pharmacologically active isomers such as phendimetrazine [(2S,3S)-3,4-dimethyl-2-phenylmorpholine], a controlled substance used as an anorexiant . Structural confirmation of such isomers relies on advanced techniques like single-crystal X-ray diffraction and NMR spectroscopy, as demonstrated in related morpholine derivatives .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2S,3R)-3,4-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1 |
InChI Key |
MFOCDFTXLCYLKU-ZYHUDNBSSA-N |
SMILES |
CC1C(OCCN1C)C2=CC=CC=C2 |
Isomeric SMILES |
C[C@@H]1[C@@H](OCCN1C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OCCN1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Key Stereoisomers: (2S,3R) vs. (2S,3S)
The primary structural analogs of (2S,3R)-3,4-dimethyl-2-phenylmorpholine are its stereoisomers:
- Phendimetrazine [(2S,3S)-3,4-dimethyl-2-phenylmorpholine]: A schedule III CNS stimulant and anorexiant with a molecular formula of C₁₂H₁₇NO. Its bitartrate salt (C₁₂H₁₇NO·C₄H₆O₆) is used clinically for obesity management .
- This compound: While structurally similar, its stereochemical inversion at position 3 alters pharmacological activity.
Table 1: Structural and Regulatory Comparison
Substituted Morpholine Derivatives
Other morpholine analogs include:
- (2R,3S)-2,3-Dimethylmorpholine: A simpler derivative with methyl groups at positions 2 and 3 (C₆H₁₃NO). Unlike the phenyl-substituted variants, this compound lacks aromaticity and is primarily used in laboratory synthesis .
Pharmacological and Regulatory Differences
Mechanism of Action and Therapeutic Utility
- Phendimetrazine (2S,3S): Functions as a norepinephrine-dopamine reuptake inhibitor, promoting satiety and weight loss. Its bitartrate salt is FDA-approved for short-term obesity management .
- (2S,3R)-Isomer: The stereochemical inversion likely disrupts receptor binding, rendering it inactive in appetite suppression. No clinical applications are documented .
Regulatory Considerations
Phendimetrazine is internationally regulated under psychotropic substance schedules (e.g., INCB Green List) due to its stimulant properties . In contrast, the (2S,3R)-isomer lacks such controls, reflecting its inert pharmacological profile.
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